4'-Bromo-3'-fluoro-2'-methoxyacetophenone
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Overview
Description
4’-Bromo-3’-fluoro-2’-methoxyacetophenone is an organic compound that belongs to the class of acetophenones. It is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to the aromatic ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoro-2’-methoxyacetophenone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, m-fluoroanisole is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an inert solvent like dichloroethane, followed by bromination using a brominating agent such as pyridine hydrobromide perbromide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’-fluoro-2’-methoxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products:
Substitution Products: Various substituted acetophenones.
Oxidation Products: Corresponding carbonyl compounds.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4’-Bromo-3’-fluoro-2’-methoxyacetophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-2’-methoxyacetophenone involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
- 2-Bromo-3’-methoxyacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 3’-Fluoro-4’-methoxyacetophenone
- 4’-Bromo-4’-fluoroacetophenone
Comparison: 4’-Bromo-3’-fluoro-2’-methoxyacetophenone is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H8BrFO2 |
---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)6-3-4-7(10)8(11)9(6)13-2/h3-4H,1-2H3 |
InChI Key |
BTYMZTRSBNFENF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)F)OC |
Origin of Product |
United States |
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